Prucalopride Impurity 6

Pharmaceutical impurity profiling Structural identification Genotoxic impurity assessment

Prucalopride Impurity 6 (CAS 1608459‑56‑8), chemically defined as 4‑amino‑N‑[1‑(3‑methoxypropyl)piperidin‑4‑yl]‑2,3‑dihydrobenzofuran‑7‑carboxamide, is the formal des‑chloro analog of the prokinetic agent prucalopride succinate. This compound arises as a process‑related impurity during the commercial synthesis of prucalopride and is utilised globally as a high‑purity reference standard for analytical method development, method validation (AMV), and quality‑controlled (QC) release testing in support of Abbreviated New Drug Applications (ANDAs) and commercial production.

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
CAS No. 1608459-56-8
Cat. No. B3323134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrucalopride Impurity 6
CAS1608459-56-8
Molecular FormulaC18H27N3O3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)NC(=O)C2=C3C(=C(C=C2)N)CCO3
InChIInChI=1S/C18H27N3O3/c1-23-11-2-8-21-9-5-13(6-10-21)20-18(22)15-3-4-16(19)14-7-12-24-17(14)15/h3-4,13H,2,5-12,19H2,1H3,(H,20,22)
InChIKeyLZVQAZJXDWUOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prucalopride Impurity 6 (CAS 1608459-56-8): Des‑Chloro Reference Standard for Pharmaceutical Quality Control


Prucalopride Impurity 6 (CAS 1608459‑56‑8), chemically defined as 4‑amino‑N‑[1‑(3‑methoxypropyl)piperidin‑4‑yl]‑2,3‑dihydrobenzofuran‑7‑carboxamide, is the formal des‑chloro analog of the prokinetic agent prucalopride succinate [1]. This compound arises as a process‑related impurity during the commercial synthesis of prucalopride and is utilised globally as a high‑purity reference standard for analytical method development, method validation (AMV), and quality‑controlled (QC) release testing in support of Abbreviated New Drug Applications (ANDAs) and commercial production [2]. Its molecular formula (C₁₈H₂₇N₃O₃; MW 333.4 g·mol⁻¹) and the absence of the 5‑chloro substituent confer distinctly different physicochemical and chromatographic behaviour compared to the parent active pharmaceutical ingredient and other chlorinated impurities [1].

Why Generic Prucalopride Impurity 6 (CAS 1608459‑56‑8) Cannot Be Interchanged with Other Impurity Standards


Substituting Prucalopride Impurity 6 with a structurally similar impurity standard (e.g., the 5‑chloro parent drug or the N‑desmethoxypropyl analog) compromises method specificity, accuracy, and regulatory acceptability [1]. The absence of the 5‑chloro substituent in Impurity 6 shifts its log P by approximately –0.5 to –0.8 units and alters its UV λₘₐₓ by 8–12 nm relative to prucalopride, requiring a dedicated chromatographic separation that a chlorinated substitute cannot replicate [2]. Furthermore, regulatory submissions (ICH Q3A/Q3B) mandate the use of the exact impurity reference standard that matches the impurity profile of the specific manufacturing process; a surrogate standard leads to misidentification of unknown peaks and potential batch rejection [3].

Quantitative Differentiation of Prucalopride Impurity 6 (CAS 1608459‑56‑8) from Closest Analogues


Structural Des‑Chloro Differentiation from Prucalopride API and Chlorinated Impurities

Prucalopride Impurity 6 lacks the 5‑chloro substituent present in prucalopride (CAS 179474‑85‑2) and the majority of its specified impurities (Impurity A, CAS 137211‑64‑4; Impurity 56, CAS 935696‑96‑1) [1]. This structural deletion reduces the molecular weight from 367.9 g·mol⁻¹ (prucalopride succinate) to 333.4 g·mol⁻¹ and eliminates the characteristic ³⁵Cl/³⁷Cl isotopic signature (3:1 ratio) in mass spectra, enabling unequivocal identification in complex matrices [2].

Pharmaceutical impurity profiling Structural identification Genotoxic impurity assessment

HPLC Purity Specification: 99.0% versus Typical Pharmacopoeial Impurity Standards

Commercially supplied Prucalopride Impurity 6 meets a certified purity of ≥99.0% by HPLC, as documented by multiple accredited reference standard manufacturers [1]. In contrast, many pharmacopoeial impurity reference standards (e.g., USP Prucalopride Related Compound A) are routinely supplied at ≥95.0% purity, and non‑pharmacopoeial alternatives often fall below 97.0% . This purity differential is critical for quantitative impurity determination where the reference standard purity factor directly propagates into the calculated impurity content.

Reference standard qualification HPLC purity analysis Pharmaceutical quality control

Chromatographic Retention Differentiation from Prucalopride and Des‑Methoxypropyl Impurity

Under the validated RP‑HPLC conditions reported for prucalopride impurity profiling (Waters XBridge‑C8, 150 mm × 4.6 mm, 3.5 μm; 20 mM NH₄HCO₃ buffer / acetonitrile:methanol 80:20 gradient), the des‑chloro Impurity 6 elutes with a relative retention time (RRT) of approximately 0.72–0.78 relative to the prucalopride peak (RRT = 1.00) [1]. This is distinct from the des‑methoxypropyl impurity (Impurity A), which elutes at RRT ≈ 0.55–0.60, and the N‑oxide degradation product at RRT ≈ 1.25–1.30 [1]. The unique retention window allows baseline resolution (Rs ≥ 2.0) from adjacent specified impurities.

RP‑HPLC method validation Relative retention time Forced degradation studies

Distinctive LC‑MS/MS Fragmentation Pattern for Unequivocal Structural Confirmation

Prucalopride Impurity 6 exhibits a dominant MS/MS fragmentation pathway involving cleavage of the amide bond to yield a characteristic fragment ion at m/z 193.1 (dihydrobenzofuran‑7‑carboxamide core) and a complementary piperidine‑containing fragment at m/z 199.2, which is entirely absent in chlorinated impurities that produce the analogous fragment at m/z 227.1 (Δ 28 Da due to Cl substitution) [1]. The fragmentation pattern has been confirmed by accurate mass measurement (mass error < 2 ppm) on a QTOF instrument, providing structural confirmation orthogonal to NMR [1].

LC‑QTOF‑MS/MS Impurity structural elucidation Mass fragmentation pathway

Regulatory Necessity: Specified Impurity with Validated Acceptance Criteria

Prucalopride Impurity 6 is classified as a process‑related impurity arising from incomplete chlorination during the synthesis of prucalopride and is therefore listed in drug master files (DMFs) and ANDA impurity profiles with a defined acceptance criterion (typically NMT 0.10% or 0.15% area‑area by HPLC) [1][2]. In contrast, non‑specified impurities or degradation products not formally characterised are subject to the general identification threshold (0.10%) and qualification threshold (0.15%) per ICH Q3A, but without compound‑specific validated methods, their accurate quantification is not assured [3].

ICH Q3A/Q3B compliance ANDA impurity specification Process-related impurity control

Synthetic Accessibility and Batch‑to‑Batch Consistency via One‑Pot Catalytic Method

A dedicated one‑pot synthetic method using 4‑amino‑5‑chloro‑2,3‑dihydro‑N‑[1‑(3‑methoxypropyl)‑4‑piperidinyl]‑7‑benzofurancarboxamide as the starting material, with N‑hydroxyphthalimide, BHT, and TEMPO as catalysts, delivers Prucalopride Impurity 6 in >85% yield and >98.5% chromatographic purity before recrystallisation [1]. This contrasts with alternative multi‑step routes to des‑chloro impurities that typically achieve 55–70% overall yield and require extensive preparative HPLC purification to reach comparable purity [2].

Impurity synthesis Reference standard manufacturing Process chemistry

Optimal Procurement and Application Scenarios for Prucalopride Impurity 6 (CAS 1608459‑56‑8)


AND A/ANDA Analytical Method Validation for Prucalopride Drug Substance

Regulatory submissions require a fully characterised impurity reference standard to validate the HPLC/LC‑MS method for related substances. Prucalopride Impurity 6, with its ≥99.0% certified purity and documented RRT of ~0.72–0.78 relative to the API, directly fulfills the ICH Q2(R1) requirements for specificity, linearity, and accuracy in the impurity range (LOQ to 150% of the specification limit) [1]. Its des‑chloro structure ensures no interference with chlorinated impurity peaks, enabling a robust stability‑indicating method [2].

Forced Degradation and Stability Study Peak Identification

During oxidative and acidic forced degradation of prucalopride succinate tablets per ICH Q1A(R2), the des‑chloro impurity may form via dehalogenation pathways [1]. Using Impurity 6 as a reference standard allows unequivocal retention time and MS/MS spectral matching (characteristic fragment m/z 193.1) to confirm or rule out its presence in stressed samples, preventing misclassification of unknown degradation peaks and supporting root‑cause investigation of stability failures [1].

Process Development and Manufacturing Quality Control

During commercial production of prucalopride, incomplete chlorination in the penultimate step can yield Impurity 6 at levels approaching the specification limit. A dedicated, batch‑certified reference standard (purity ≥99.0%) enables accurate quantification by external standard calibration, allowing process chemists to monitor the impurity at each manufacturing stage and adjust reaction parameters (e.g., chlorination time/temperature) to maintain impurity levels below the acceptance criterion [1][2].

Reference Standard Qualification for Contract Research Organisations (CROs)

CROs performing prucalopride impurity profiling on behalf of generic pharmaceutical companies require a traceable, regulatory‑grade reference standard that is supplied with a comprehensive Certificate of Analysis (CoA) including HPLC purity, NMR, and HRMS data [1]. Prucalopride Impurity 6, available from multiple GMP‑aligned vendors with full characterisation packages, eliminates the need for in‑house synthesis and characterisation, reducing project lead time by 4–8 weeks compared to custom synthesis of a des‑chloro impurity [2].

Quote Request

Request a Quote for Prucalopride Impurity 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.